Absence of Compound-Specific Quantitative Biological Data for CAS 1208478-38-9
No direct head-to-head comparison, cross-study comparable, or quantitative class-level inference data was identified for CAS 1208478-38-9 in primary research papers, patents, or authoritative databases. The broader chemotype (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines) is established as a privileged scaffold for aurora kinase inhibition, with lead compound CYC116 demonstrating Kᵢ values of 8.0 nM (Aurora A) and 9.2 nM (Aurora B) [1]. However, CAS 1208478-38-9 is a distinct substitution variant for which no kinase inhibition IC₅₀, Kᵢ, or selectivity profile data are publicly available. No quantitative comparison against CYC116 or any other defined analog was found.
| Evidence Dimension | Aurora kinase inhibition potency (class-level reference) |
|---|---|
| Target Compound Data | Not available – no compound-specific data identified |
| Comparator Or Baseline | CYC116 (lead analog): Aurora A Kᵢ = 8.0 nM, Aurora B Kᵢ = 9.2 nM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Recombinant kinase assays (reference compound data only; J. Med. Chem. 2010) |
Why This Matters
Without compound-specific quantitative binding or functional data, no evidence-based selection rationale favoring CAS 1208478-38-9 over any analog can be formulated.
- [1] Wang S, Midgley CA, Scaërou F, et al. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. J Med Chem. 2010;53(11):4367-4378. doi:10.1021/jm901913s View Source
